1-Phenyl-3-pyridin-3-ylurea
Overview
Description
1-Phenyl-3-pyridin-3-ylurea is an organic compound with the molecular formula C₁₂H₁₁N₃O It consists of a phenyl group attached to a pyridin-3-ylurea moiety
Mechanism of Action
Target of Action
The primary target of 3-phenyl-1-(pyridin-3-yl)urea is the BRAF kinase . BRAF kinase is a protein that plays a key role in regulating cell division and survival. It is part of the MAPK/ERK pathway, which transmits signals from the cell surface to the DNA in the cell nucleus .
Mode of Action
3-Phenyl-1-(pyridin-3-yl)urea interacts with its target, BRAF kinase, by binding to it with high affinity . This binding inhibits the activity of the kinase, thereby disrupting the MAPK/ERK signaling pathway . The disruption of this pathway can lead to changes in cell division and survival.
Biochemical Pathways
The compound affects the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the cell nucleus. It plays a crucial role in the regulation of cell division, survival, and differentiation . By inhibiting BRAF kinase, 3-phenyl-1-(pyridin-3-yl)urea disrupts this pathway, potentially leading to the death of cancer cells .
Result of Action
The inhibition of BRAF kinase by 3-phenyl-1-(pyridin-3-yl)urea disrupts the MAPK/ERK signaling pathway . This disruption can lead to changes in cell division and survival, potentially leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-pyridin-3-ylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-aminopyridine under controlled conditions. The reaction typically proceeds as follows:
Reactants: Phenyl isocyanate and 3-aminopyridine.
Solvent: Anhydrous toluene or another suitable organic solvent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst such as triethylamine may be used to enhance the reaction rate.
The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl or pyridinyl groups.
Reduction: Reduced forms of the urea moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-pyridin-3-ylurea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent against cancer cell lines.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical tool.
Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-pyridin-2-ylurea
- 1-Phenyl-3-pyridin-4-ylurea
- 1-Phenyl-3-(4-methylpyridin-3-yl)urea
Uniqueness
1-Phenyl-3-pyridin-3-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.
Properties
IUPAC Name |
1-phenyl-3-pyridin-3-ylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYYDBHEGTTON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350154 | |
Record name | 1-phenyl-3-pyridin-3-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2000-55-7 | |
Record name | 1-phenyl-3-pyridin-3-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1-(pyridin-3-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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